molecular formula C21H25N3O2S B5550950 N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide

N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B5550950
M. Wt: 383.5 g/mol
InChI Key: PXWXSZPMDFCBTK-UHFFFAOYSA-N
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Description

The chemical compound N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide belongs to a broad class of compounds known for their complex molecular structures and varied biological activities. Research into similar compounds has shown significant electrophysiological activities and potential for therapeutic applications (Morgan et al., 1990).

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including the use of omega-chloroalkyl isocyanates and active methylene compounds, providing a pathway to various heterocyclic derivatives (Basheer & Rappoport, 2006). Such methodologies can be adapted for the synthesis of N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide, emphasizing the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various techniques, revealing planar ring systems and intermolecular interactions critical for their biological activity (Deng et al., 2010). Such analyses are crucial for understanding the structural basis of the compound's chemical properties and potential interactions with biological targets.

Chemical Reactions and Properties

Chemical reactions involving the compound's class include cyclization and substitution reactions, leading to a wide range of derivatives with varied chemical properties (Kumar et al., 2020). These reactions are influenced by the compound's molecular structure, particularly the functional groups and their placement on the benzamide backbone.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. For instance, compounds with similar structures have been shown to exhibit specific crystalline forms and solubility characteristics, which are important for their formulation and biological application (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are central to the compound's utility in chemical synthesis and drug development. Research into similar compounds provides insights into the reactivity patterns and chemical stability, guiding the development of new compounds with desired properties (Nikalje et al., 2014).

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the queried compound, have been studied for their cardiac electrophysiological activity. Some of these compounds exhibited potency comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).

Anticancer Evaluation

A study involving substituted benzamides, similar in structure to the compound , demonstrated moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential application of such compounds in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition

Imidazoline derivatives, which share a structural similarity with the compound of interest, have been evaluated as corrosion inhibitors. This suggests potential applications in protecting materials against corrosion in acidic media (Cruz et al., 2004).

Anti-Inflammatory and Analgesic Properties

Research on celecoxib derivatives, which include imidazolidinyl and benzamide groups, revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the diverse therapeutic potential of such compounds (Küçükgüzel et al., 2013).

Antimicrobial and Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives, which bear resemblance to the compound , have shown significant antimicrobial activities and anti-influenza virus properties (Hebishy et al., 2020).

Synthesis and Chemical Properties

The synthesis and chemical properties of related imidazolidinones, which are structural analogs, have been explored for potential applications in organic synthesis (Simonova et al., 1980).

properties

IUPAC Name

N-ethyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-3-23(13-14-27-18-7-5-4-6-8-18)20(25)17-10-9-16(2)19(15-17)24-12-11-22-21(24)26/h4-10,15H,3,11-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXSZPMDFCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCSC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide

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